REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[C:7](O)[CH:6]=[CH:5][N:4]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([C:2]([F:11])([F:10])[F:1])[N:8]=1
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
|
FC(C1=NC=CC(=N1)O)(F)F
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
It was refluxed overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
|
ADDITION
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Details
|
1N NaOH was added to the reaction mixture slowly until pH=10
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with DCM (3×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined DCM layer dried over Na2SO4
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Type
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DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |